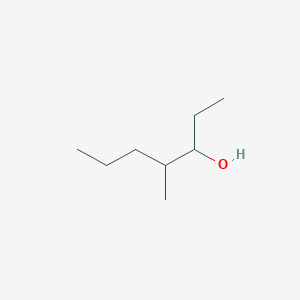

4-Methyl-3-heptanol

Description

Propriétés

IUPAC Name |

4-methylheptan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-4-6-7(3)8(9)5-2/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQICAFAUMRYLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041519 | |

| Record name | 4-Methyl-3-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14979-39-6 | |

| Record name | 4-Methyl-3-heptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14979-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-3-heptanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014979396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-3-heptanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-3-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylheptan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-3-HEPTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4RU749510 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Stereoselective Synthesis of 4-Methyl-3-heptanol Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-3-heptanol is a chiral alcohol that exists as four distinct stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). These stereoisomers are of significant interest as they are crucial components of aggregation and trail pheromones in various insect species, including bark beetles and ants.[1][2] The biological activity of these pheromones is often highly dependent on the specific stereochemistry of this compound, with some isomers acting as attractants and others as inhibitors.[1][2][3] Consequently, the ability to synthesize stereochemically pure isomers is paramount for research in chemical ecology and the development of environmentally benign pest management strategies. This technical guide provides an in-depth overview of the key methodologies for the stereoselective synthesis of this compound isomers, presenting quantitative data in structured tables, detailed experimental protocols, and visual workflows to facilitate understanding and replication.

Synthetic Strategies and Methodologies

Several synthetic routes have been developed to access the different stereoisomers of this compound with high stereochemical control. The primary strategies include enzymatic synthesis, asymmetric epoxidation with regioselective opening, and the use of chiral auxiliaries.

Multi-Enzymatic One-Pot Synthesis

A highly efficient approach for the synthesis of all four stereoisomers involves a one-pot, two-step multi-enzymatic procedure.[4] This method starts from the achiral precursor 4-methylhept-4-en-3-one and utilizes an ene-reductase (ER) for the stereoselective reduction of the C=C double bond, followed by an alcohol dehydrogenase (ADH) for the stereoselective reduction of the carbonyl group.[1][4] The choice of specific enzymes dictates the stereochemical outcome, allowing for the targeted synthesis of each of the four stereoisomers.

Quantitative Data for Multi-Enzymatic Synthesis [4]

| Stereoisomer | Ene-Reductase | Alcohol Dehydrogenase | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Excess (de, %) |

| (3S,4R)-1 | OYE2.6 | ADH270 | 83 | 99 | 99 |

| (3R,4R)-1 | OYE2.6 | ADH440 | 79 | 99 | 99 |

| (3S,4S)-1 | OYE1-W116V | ADH440 | 72 | 99 | 94 |

| (3R,4S)-1 | OYE1-W116V | ADH270 | 81 | 99 | 92 |

Experimental Protocol: One-Pot Conversion of 4-methylhept-4-en-3-one [4]

-

Reaction Setup: In a typical reaction, 4-methylhept-4-en-3-one (100 mg, 0.794 mmol) is used as the starting material.

-

Enzymatic Reduction: The reaction is initiated with the selected ene-reductase (e.g., OYE2.6 or OYE1-W116V) and the appropriate alcohol dehydrogenase (e.g., ADH270 or ADH440).

-

Extraction and Purification: After the reaction is complete, the mixture is extracted with ethyl acetate (EtOAc). The organic layer is collected, and the solvent is evaporated. The resulting residue is purified by column chromatography to afford the desired stereoisomer of this compound.

Synthesis via Chiral Auxiliaries (SAMP/RAMP Method)

Another established method for the stereoselective synthesis of this compound involves the use of chiral hydrazones, specifically (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP).[1][2][3] This method allows for the preparation of chiral 4-methyl-3-heptanones, which are then reduced to the corresponding alcohols. Subsequent enzymatic transesterification can be employed to separate the diastereomers.

Quantitative Data for SAMP/RAMP Synthesis and Resolution [3]

| Starting Ketone | Reduction Product Diastereomeric Ratio | Final Stereoisomer | Yield (%) |

| (S)-4-methyl-3-heptanone | (3S,4S):(3R,4S) = 1:1 | (3S,4S)-4-methyl-3-heptanol | 94 |

| (S)-4-methyl-3-heptanone | (3S,4S):(3R,4S) = 1:1 | (3R,4S)-4-methyl-3-heptanol | - |

| (R)-4-methyl-3-heptanone | (3R,4R):(3S,4R) = 1:1 | (3R,4R)-4-methyl-3-heptanol | 95 |

| (R)-4-methyl-3-heptanone | (3R,4R):(3S,4R) = 1:1 | (3S,4R)-4-methyl-3-heptanol | - |

Experimental Protocol: Synthesis and Reduction of Chiral Ketones [3]

-

Preparation of Chiral Ketones: The synthesis of enantiomerically pure (R)- and (S)-4-methyl-3-heptanone is carried out using the SAMP/RAMP method as described by Enders et al.

-

Reduction to Alcohols: The chiral ketone is reduced using a suitable reducing agent (e.g., LiAlH4) to yield a mixture of diastereomeric alcohols.

-

Enzymatic Transesterification: The diastereomeric mixture is subjected to stereospecific transesterification with vinyl acetate catalyzed by lipase AK. This allows for the separation of the diastereomers. For instance, the separation between the (3R,4S) and (3S,4S) diastereomers can be achieved as the (3R,4S) alcohol is completely converted to its acetate, while the (3S,4S) alcohol remains largely unreacted.[3]

Asymmetric Epoxidation and Regioselective Epoxide Cleavage

A versatile strategy for the synthesis of (3S,4S)- and (3S,4R)-4-methyl-3-heptanol employs Sharpless asymmetric epoxidation of an allylic alcohol, followed by a regioselective ring-opening of the resulting epoxy alcohol with trimethylaluminum.[5][6] The stereochemistry of the final product is controlled by the choice of the chiral tartrate ligand in the epoxidation step and the geometry of the starting allylic alcohol.

Quantitative Data for Asymmetric Epoxidation Route [5]

| Target Stereoisomer | Overall Yield (%) | Optical Purity (% e.e.) |

| (3S,4S)-4-methyl-3-heptanol | 58.4 | 84.2 |

| (3S,4R)-4-methyl-3-heptanol | - | - |

Experimental Protocol: Synthesis of (3S,4S)-4-Methyl-3-heptanol [5]

-

Asymmetric Epoxidation: An isomerically pure allylic alcohol is subjected to asymmetric epoxidation using titanium(IV) isopropoxide, a chiral diethyl tartrate, and tert-butyl hydroperoxide to form a chiral epoxy alcohol.

-

Regioselective Cleavage: The resulting epoxy alcohol undergoes regioselective ring-cleavage with trimethylaluminum to yield a diol.

-

Conversion to Final Product: The diol is then converted to the desired (3S,4S)-4-methyl-3-heptanol through a series of standard chemical transformations. The organic layer is separated, washed, dried, and purified by column chromatography and distillation.[5]

Logical Workflows

Caption: Synthetic workflows for this compound stereoisomers.

Conclusion

The stereoselective synthesis of this compound isomers is a well-developed field with multiple robust methodologies available to researchers. The choice of synthetic route depends on the desired stereoisomer, required purity, and available resources. The multi-enzymatic one-pot synthesis offers an elegant and highly efficient path to all four stereoisomers with excellent stereoselectivity. The use of chiral auxiliaries like SAMP and RAMP provides a reliable, albeit more stepwise, approach. Asymmetric epoxidation is a powerful tool for accessing specific syn and anti diastereomers. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable strategy for their specific needs in the fields of chemical ecology, pheromone research, and the development of novel pest management solutions.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological activity of the four stereoisomers of this compound: main component of the aggregation pheromone of Scolytus amygdali - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Chemical and Physical Properties of 4-Methyl-3-heptanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-3-heptanol is a chiral alcohol that has garnered significant interest primarily due to its role as an insect pheromone. As a semiochemical, it is a vital component in the communication systems of various ant and beetle species. The stereochemistry of this compound is crucial to its biological activity, with different stereoisomers eliciting distinct behavioral responses in insects. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its stereoisomers, and detailed experimental protocols for its synthesis and analysis. This document is intended to serve as a valuable resource for researchers in chemical ecology, organic synthesis, and drug development who may be interested in the unique biological activity and chemical characteristics of this molecule and its analogues.

Chemical and Physical Properties

This compound is a secondary alcohol with the molecular formula C8H18O. The presence of two chiral centers at positions 3 and 4 gives rise to four possible stereoisomers: (3S,4S), (3R,4R), (3S,4R), and (3R,4S). The physical and chemical properties can vary slightly between the individual stereoisomers and are often reported for the racemic mixture.

General Properties

| Property | Value | Reference(s) |

| Molecular Formula | C8H18O | [1] |

| Molecular Weight | 130.23 g/mol | [1] |

| CAS Number | 14979-39-6 (for mixture) | [2] |

| Appearance | Colorless to pale yellow liquid | [2] |

Physical Properties

| Property | Value | Conditions | Reference(s) |

| Boiling Point | 170 °C | 760 mmHg | [2] |

| 98-99 °C | 75 mmHg | ||

| Melting Point | -123 °C | ||

| Density | 0.827 g/mL | 25 °C | [2] |

| Solubility | Slightly soluble in water. Soluble in ethanol, ether, and acetone. | ||

| Flash Point | 54.44 °C (130 °F) | Closed Cup | [2] |

| Refractive Index (n_D^20) | 1.430 | 20 °C |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra of this compound are consistent with its structure. The chemical shifts can vary slightly depending on the solvent and the specific stereoisomer.

1H NMR (300 MHz, CDCl3): δ 3.35 (m, 1H, CH-OH), 1.60-1.05 (m, 8H, 3xCH2, CH, OH), 0.99-0.87 (m, 9H, 3xCH3).[1]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound typically does not show a strong molecular ion peak (m/z 130). Common fragments observed include:[1]

-

m/z 112 [M-H2O]+

-

m/z 101 [M-C2H5]+

-

m/z 83

-

m/z 59 (base peak)

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for an alcohol:

-

~3350 cm-1 (broad): O-H stretching

-

~2960-2870 cm-1: C-H stretching

-

~1100 cm-1: C-O stretching

Experimental Protocols

Synthesis of (±)-4-Methyl-3-heptanol via Grignard Reaction

This protocol describes a two-step synthesis suitable for a laboratory setting.[3][4]

Materials:

-

Magnesium turnings

-

Dry diethyl ether

-

2-Bromopentane

-

Propanal

-

10% Hydrochloric acid

-

5% Sodium hydroxide solution

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Reagent Formation: In a flame-dried three-neck flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings and dry diethyl ether. Add a small amount of 2-bromopentane to initiate the reaction. Once initiated, add the remaining 2-bromopentane in dry diethyl ether dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture for an additional 15 minutes.[4]

-

Reaction with Propanal: Cool the Grignard reagent in an ice bath. Add a solution of propanal in dry diethyl ether dropwise from the addition funnel. After the addition, stir the reaction mixture for another 15 minutes.[4]

-

Work-up: Slowly add water, followed by 10% hydrochloric acid, to quench the reaction and dissolve the magnesium salts. Transfer the mixture to a separatory funnel. Separate the ether layer, wash it with 5% sodium hydroxide solution, and then with brine. Dry the ether layer over anhydrous magnesium sulfate.[4]

-

Purification: Filter off the drying agent and remove the diethyl ether by rotary evaporation. The crude this compound can be purified by distillation.[3]

Stereoselective Synthesis of the Four Stereoisomers of this compound

A one-pot, multi-enzyme approach has been developed for the synthesis of all four stereoisomers with high enantiomeric and diastereomeric excess.[5][6]

Starting Material: 4-methylhept-4-en-3-one

Enzymes:

-

Ene-reductase (ER)

-

Alcohol dehydrogenase (ADH)

General Procedure:

The synthesis involves a sequential two-step reduction. The first reduction of the C=C double bond is catalyzed by an ene-reductase to set the stereochemistry at the C4 position. The subsequent reduction of the carbonyl group by an alcohol dehydrogenase determines the stereochemistry at the C3 position. By selecting the appropriate combination of ene-reductase and alcohol dehydrogenase, all four stereoisomers can be obtained in high purity.[5]

Example for (3S,4R)-4-Methyl-3-heptanol:

-

In a buffered solution, 4-methylhept-4-en-3-one is first reduced with the ene-reductase OYE1-W116V.[5]

-

Following this, the alcohol dehydrogenase ADH270 is added to reduce the intermediate ketone to the final alcohol.[5]

-

The product is then extracted with an organic solvent and purified by column chromatography.[5]

Analytical Method: Gas Chromatography (GC)

The separation and analysis of the four stereoisomers of this compound are typically performed by gas chromatography on a chiral stationary phase. The alcohols are often derivatized to their acetates before analysis to improve separation.[1]

Typical GC Conditions:

-

Column: Chiral column (e.g., Lipodex-G γ-cyclodextrin)[1]

-

Oven Program: 55°C for 10 min, then ramp to 100°C at 2°C/min[1]

-

Detector: Flame Ionization Detector (FID)

Biological Activity and Logical Relationships

The primary biological significance of this compound is its role as a pheromone in insects. The specific stereoisomer can determine its function, acting as an attractant, synergist, or inhibitor.

-

(3S,4S)-4-Methyl-3-heptanol: Identified as the main component of the aggregation pheromone of the almond bark beetle, Scolytus amygdali. It attracts beetles in combination with the synergist (3S,4S)-4-methyl-3-hexanol.[7][8]

-

(3R,4S)- and (3R,4R)-4-Methyl-3-heptanol: These stereoisomers have been found to be inhibitory to the attraction of Scolytus amygdali.[7]

-

Mixture of Stereoisomers: A racemic mixture is generally less effective as an attractant than the pure active stereoisomer due to the inhibitory effects of the other isomers.[8]

Visualizations

Stereoselective Synthesis Workflow

Caption: Enzymatic synthesis of this compound stereoisomers.

Pheromonal Activity of Stereoisomers on Scolytus amygdali

Caption: Stereoisomer-dependent biological activity.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[9]

-

Handling: Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Ground and bond containers when transferring material. Avoid contact with skin and eyes.[9]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids. Keep containers tightly closed.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[9]

Conclusion

This compound is a fascinating molecule with significant biological activity that is highly dependent on its stereochemistry. This guide has provided a comprehensive overview of its chemical and physical properties, spectral data, synthesis protocols, and biological relevance. The detailed information presented herein is intended to support researchers in their endeavors to explore the potential applications of this and related compounds in various scientific fields.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, 14979-39-6 [thegoodscentscompany.com]

- 3. dasher.wustl.edu [dasher.wustl.edu]

- 4. chemistry-online.com [chemistry-online.com]

- 5. One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological activity of the four stereoisomers of this compound: main component of the aggregation pheromone of Scolytus amygdali - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

The Ubiquitous Semiochemical: A Technical Guide to the Natural Occurrence of 4-Methyl-3-heptanol in Insects

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-3-heptanol is a versatile chiral alcohol that plays a crucial role in the chemical communication systems of numerous insect species. Its stereoisomers are key components of aggregation, trail, and alarm pheromones, mediating complex behaviors essential for survival and reproduction. This technical guide provides an in-depth overview of the natural occurrence of this compound in insects, focusing on its function, biosynthesis, and the experimental methodologies used for its study. The information is intended to support researchers and professionals in the fields of chemical ecology, pest management, and the development of novel semiochemical-based products.

Natural Occurrence and Function of this compound in Insects

This compound has been identified as a semiochemical in various insect orders, primarily Coleoptera (beetles) and Hymenoptera (ants). The biological activity of this compound is highly dependent on its stereochemistry, with different stereoisomers often eliciting distinct behavioral responses.

Aggregation Pheromone in Bark Beetles

Stereoisomers of this compound are significant components of the aggregation pheromones of several bark beetle species.[1][2] For instance, in the almond bark beetle, Scolytus amygdali, (3S,4S)-4-methyl-3-heptanol is the most abundant and electrophysiologically active component of the aggregation pheromone.[3] It works in synergy with other compounds to attract both sexes to host trees, facilitating mass attack and overcoming tree defenses. Field tests have demonstrated that the (3S,4S) stereoisomer is the primary attractant, while other stereoisomers, such as (3R,4S) and (3R,4R), can be inhibitory.[1][2]

Trail Pheromone in Ants

In certain ant species, this compound functions as a trail pheromone, guiding nestmates to food sources or new nest sites. The (3R,4S)-isomer is the trail pheromone of the ant Leptogenys diminuta.[1] This compound is deposited from the poison gland and creates a chemical trail that other workers can follow.

Alarm Pheromone in Ants

This compound is also a component of the alarm pheromone in some ant species. In the clonal raider ant, Ooceraea biroi, it is part of a two-component alarm pheromone blend released from the head, with 4-methyl-3-heptanone being the other major component.[4] This blend triggers a dose-dependent alarm response, causing ants to become unsettled and disperse.[4][5][6][7] Interestingly, this compound is initially attractive to the ants before causing them to move away, highlighting the complexity of pheromonal communication.[4]

Quantitative Data on this compound in Insects

The following table summarizes the available quantitative and qualitative data on the occurrence of this compound in various insect species. It is important to note that obtaining precise quantitative data for pheromones can be challenging, and much of the literature focuses on the relative abundance and biological activity of different stereoisomers.

| Insect Species | Order: Family | Pheromone Type | This compound Stereoisomer(s) | Quantitative Data | Source Gland |

| Scolytus amygdali (Almond bark beetle) | Coleoptera: Scolytidae | Aggregation | (3S,4S) | Most abundant EAD-active component | - |

| Scolytus multistriatus (Smaller European elm bark beetle) | Coleoptera: Scolytidae | Aggregation | (3S,4S) | - | - |

| Leptogenys diminuta | Hymenoptera: Formicidae | Trail | (3R,4S) | - | Poison Gland |

| Atta laevigata (Leaf-cutter ant) | Hymenoptera: Formicidae | Trail | Present | - | - |

| Ooceraea biroi (Clonal raider ant) | Hymenoptera: Formicidae | Alarm | Present (stereochemistry not specified) | 16.3% of head contents; used in a 1:9 ratio with 4-methyl-3-heptanone for synthetic blends.[4] | Head |

Biosynthesis of this compound Precursor

The direct biosynthetic pathway of this compound in insects is not fully elucidated. However, the biosynthesis of its precursor, (S)-4-methyl-3-heptanone, has been studied. It is synthesized from three propionate units through a polyketide/fatty acid-type metabolic route.[8] This ketone can then be reduced to the corresponding alcohol, this compound.

Caption: Proposed biosynthetic pathway of this compound via its precursor.

Experimental Protocols

The identification and quantification of this compound in insects involve several key experimental steps, from sample collection to chemical analysis and behavioral bioassays.

Pheromone Extraction

1. Solvent Extraction of Glands:

-

Objective: To extract semiochemicals directly from the glands responsible for their production.

-

Procedure:

-

Dissect the target glands (e.g., mandibular glands, poison glands) from the insect under a microscope.

-

Place the dissected glands in a vial containing a small volume of a suitable organic solvent (e.g., hexane, dichloromethane).

-

Allow the extraction to proceed for a set period (e.g., 30 minutes to several hours).

-

The resulting extract can be directly analyzed by gas chromatography-mass spectrometry (GC-MS).

-

2. Solid-Phase Microextraction (SPME):

-

Objective: A solvent-free method to sample volatile organic compounds from the headspace of live insects or excised glands.

-

Procedure:

-

Place the insect or gland in a sealed vial.

-

Expose an SPME fiber with a suitable coating (e.g., PDMS/DVB) to the headspace of the vial for a defined period.

-

The adsorbed volatiles are then thermally desorbed in the injector port of a GC-MS for analysis.

-

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To separate, identify, and quantify the components of the pheromone blend.

-

Typical GC-MS Parameters:

-

Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5) is commonly used. For separating stereoisomers, a chiral column (e.g., Lipodex-G) is necessary.[1][9]

-

Injector: Splitless or pulsed splitless injection is often used for trace analysis.

-

Oven Temperature Program: A temperature gradient is programmed to separate compounds based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectra obtained are compared with libraries (e.g., NIST) and with synthetic standards for positive identification.

-

Quantification: Can be achieved by comparing the peak area of the target compound to that of an internal standard of a known concentration.

-

Caption: General experimental workflow for insect pheromone identification.

Behavioral Bioassays

-

Objective: To determine the behavioral response of insects to the identified compounds and their specific stereoisomers.

-

Types of Bioassays:

-

Olfactometer Assays: Y-tube or four-arm olfactometers are used to test the preference of an insect for different odor sources (e.g., pheromone component vs. control).

-

Trail-Following Assays: Artificial trails are created with the candidate pheromone on a substrate (e.g., filter paper), and the ability of the insect to follow the trail is observed and quantified.

-

Field Trapping: Traps baited with synthetic pheromone lures are deployed in the field to assess their attractiveness to the target insect species under natural conditions.

-

Conclusion

This compound is a semiochemical of significant interest due to its widespread occurrence and diverse functions in insect communication. The stereospecificity of its biological activity presents both a challenge and an opportunity for the development of highly selective pest management strategies. Further research focusing on the precise quantification of this compound in a wider range of insect species and the complete elucidation of its biosynthetic pathways will undoubtedly open new avenues for its application in agriculture and public health. This guide provides a foundational understanding of the current knowledge and experimental approaches for the study of this fascinating molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological activity of the four stereoisomers of this compound: main component of the aggregation pheromone of Scolytus amygdali - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Alarm Pheromone and Alarm Response of the Clonal Raider Ant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Making sure you're not a bot! [tib.eu]

- 8. asu.elsevierpure.com [asu.elsevierpure.com]

- 9. researchgate.net [researchgate.net]

4-Methyl-3-heptanol: An In-depth Technical Guide to its Role as an Insect Pheromone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-3-heptanol is a chiral semiochemical that plays a crucial role in the chemical communication of numerous insect species, most notably as an aggregation pheromone for various bark beetles of the genus Scolytus. The stereochemistry of this alcohol is paramount to its biological activity, with different stereoisomers eliciting attraction, inhibition, or no response, thereby mediating species recognition and reproductive isolation. This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological function, and the experimental methodologies used to study this compound as an insect pheromone.

Chemical Properties

This compound (C8H18O) is a saturated secondary alcohol with two chiral centers, resulting in four possible stereoisomers: (3S,4S), (3R,4R), (3S,4R), and (3R,4S). The biological activity of these isomers is highly specific. For instance, (3S,4S)-4-methyl-3-heptanol is the primary aggregation pheromone for the smaller European elm bark beetle, Scolytus multistriatus, and the almond bark beetle, Scolytus amygdali.[1] In contrast, other isomers can be inactive or even inhibitory to the same or different species.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C8H18O |

| Molecular Weight | 130.23 g/mol |

| Boiling Point | 98-99 °C at 75 mmHg |

| Density | 0.827 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.430 |

| Solubility | Soluble in ethanol, ether, acetone. Slightly soluble in water. |

Biosynthesis of this compound (Putative Pathway)

The precise biosynthetic pathway of this compound in bark beetles has not been fully elucidated. However, based on the biosynthesis of other branched-chain insect pheromones and fatty acids, a putative pathway involving the polyketide or fatty acid synthesis machinery is proposed.[2][3] The carbon skeleton suggests a head-to-tail condensation of propionate units derived from the metabolism of amino acids such as valine and isoleucine.

Olfactory Signaling Pathway

The perception of this compound in insects begins with the detection of the molecule by specialized Olfactory Receptor Neurons (ORNs) housed in sensilla on the antennae. While the specific olfactory receptors (ORs) for this compound in Scolytus species have not yet been identified, the general mechanism of insect olfaction is well-understood.[4][5] Pheromone molecules enter the sensillum lymph through pores and are transported to the ORs by Odorant-Binding Proteins (OBPs). The binding of this compound to its specific OR, which is a ligand-gated ion channel, causes a conformational change, leading to an influx of cations and depolarization of the ORN. This electrical signal is then transmitted to the antennal lobe of the brain for processing. Most insect ORs function as a heterodimer with a highly conserved co-receptor, known as Orco (Olfactory receptor co-receptor).

Experimental Protocols

Synthesis of this compound Stereoisomers

The stereoselective synthesis of the four isomers of this compound is critical for studying their biological activity. Several methods have been developed, with enzymatic and asymmetric chemical syntheses being the most prominent.

1. One-Pot Multi-Enzymatic Synthesis [2][6]

This method utilizes a two-step, one-pot enzymatic reaction starting from 4-methylhept-4-en-3-one. The two stereogenic centers are created sequentially by an ene-reductase (ER) and an alcohol dehydrogenase (ADH).

-

Starting Material: 4-methylhept-4-en-3-one (synthesized via aldol condensation of propanal and 3-pentanone).

-

Step 1: Reduction of the C=C double bond: An ene-reductase (e.g., OYE1 or OYE2 from yeast) is used to stereoselectively reduce the carbon-carbon double bond, creating the first chiral center at C4. The choice of enzyme determines the stereochemistry (R or S).

-

Step 2: Reduction of the carbonyl group: An alcohol dehydrogenase (e.g., ADH from Rhodococcus ruber or Thermoanaerobacter ethanolicus) is then used to reduce the ketone to an alcohol, establishing the second chiral center at C3. The choice of ADH determines the stereochemistry (R or S).

-

Cofactor Regeneration: A cofactor regeneration system (e.g., NADP+, glucose dehydrogenase, and glucose) is required for both enzymatic steps.

-

Reaction Conditions: The reaction is typically carried out in a phosphate buffer (pH 7.0) at 30°C with DMSO as a cosolvent for the substrate.

-

Purification: The products are extracted with an organic solvent (e.g., ethyl acetate) and purified by column chromatography.

-

Stereochemical Purity: This method can achieve high enantiomeric excess (ee > 99%) and diastereomeric excess (de > 92%).[2]

2. Asymmetric Synthesis using SAMP/RAMP Reagents [3][7]

This chemical synthesis involves the use of chiral hydrazones (SAMP and RAMP) to create the chiral center at C4, followed by reduction of the ketone.

-

Step 1: Synthesis of chiral 4-methyl-3-heptanone: 3-Pentanone is reacted with (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) to form the corresponding chiral hydrazone. This is followed by deprotonation with a strong base (e.g., LDA) and alkylation with ethyl iodide to introduce the methyl group at the C4 position with high stereoselectivity. Hydrolysis of the hydrazone yields the chiral ketone.

-

Step 2: Reduction of the ketone: The chiral 4-methyl-3-heptanone is then reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH4). This reduction is not highly stereoselective and produces a mixture of diastereomers.

-

Step 3: Separation of diastereomers: The diastereomeric alcohols can be separated by enzymatic transesterification using a lipase (e.g., lipase AK) and vinyl acetate. The lipase will selectively acylate one of the diastereomers, allowing for their separation by chromatography.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique to identify which compounds in a complex mixture are biologically active.[8][9]

-

Sample Preparation: Volatiles from insects (e.g., from aeration of boring beetles or solvent extraction of frass or whole bodies) are collected and concentrated.

-

Instrumentation:

-

Gas Chromatograph: Equipped with a capillary column suitable for separating volatile compounds (e.g., DB-5, HP-INNOWax).

-

Effluent Splitter: The column effluent is split, with one part going to a standard detector (e.g., Flame Ionization Detector - FID) and the other to the insect antenna.

-

Heated Transfer Line: The effluent directed to the antenna is passed through a heated transfer line to prevent condensation.

-

Antennal Preparation: An antenna is excised from a live insect and mounted between two electrodes filled with a saline solution (e.g., insect Ringer's solution).

-

Humidified Air Stream: A constant stream of humidified and purified air is passed over the antenna.

-

Amplifier and Data Acquisition: The electrical signals from the antenna are amplified and recorded simultaneously with the FID signal.

-

-

Data Analysis: Peaks in the FID chromatogram that correspond in time to a depolarization event (a negative deflection) in the EAD recording indicate that the compound eluting at that time is detected by the insect's antenna.

Y-Tube Olfactometer Bioassay

The Y-tube olfactometer is a common laboratory bioassay to assess the behavioral response of insects to volatile chemicals.[10][11]

-

Apparatus: A Y-shaped glass tube with a central arm for insect release and two arms for the odor sources.

-

Airflow: A controlled and purified airflow is passed through each arm of the olfactometer. The air is typically charcoal-filtered and humidified.

-

Odor and Control: The test compound (e.g., a stereoisomer of this compound dissolved in a solvent) is applied to a filter paper and placed in one arm. A filter paper with the solvent alone is placed in the other arm as a control.

-

Experimental Procedure:

-

An insect is introduced at the base of the central arm.

-

The insect is allowed a set amount of time to make a choice.

-

A choice is recorded when the insect walks a certain distance into one of the arms.

-

The positions of the odor and control arms are switched between trials to avoid positional bias.

-

-

Data Collection: The number of insects choosing the odor arm versus the control arm is recorded. Other parameters such as the time taken to make a choice and the time spent in each arm can also be measured.

-

Statistical Analysis: A chi-square test or a binomial test is used to determine if there is a significant preference for the odor source over the control.

Quantitative Data

The biological activity of this compound stereoisomers is highly dependent on the insect species and the specific isomer. Field trapping experiments have provided valuable quantitative data on the attractiveness and inhibitory effects of these compounds.

Table 2: Field Trapping Results for Scolytus amygdali [3][12]

| Lure Composition | Mean Trap Catch (± SE) |

| (3S,4S)-4-methyl-3-heptanol + Synergist | 150 ± 25 a |

| (3R,4R)-4-methyl-3-heptanol + Synergist | 25 ± 8 b |

| (3S,4R)-4-methyl-3-heptanol + Synergist | 35 ± 10 b |

| (3R,4S)-4-methyl-3-heptanol + Synergist | 20 ± 7 b |

| Synergist* alone | 15 ± 5 b |

| Unbaited control | 5 ± 2 b |

| (3S,4S)-isomer + Synergist* + (3R,4R)-isomer | 75 ± 15 c |

| (3S,4S)-isomer + Synergist* + (3R,4S)-isomer | 60 ± 12 c |

*Synergist used was (3S,4S)-4-methyl-3-hexanol. Means followed by the same letter are not significantly different (P > 0.05).

Table 3: Electrophysiological Responses (EAG) of Bark Beetle Antennae to Pheromone Components

While specific EAG dose-response data for this compound in Scolytus is limited in readily available literature, typical responses of bark beetle antennae to their pheromones show a dose-dependent increase in the amplitude of the EAG response up to a certain concentration, after which the response may plateau or even decrease at very high concentrations. The following table provides a generalized representation based on typical findings in related species.[13]

| Compound | Concentration | Mean EAG Response (mV) |

| (3S,4S)-4-methyl-3-heptanol | 1 ng/µl | -0.2 ± 0.05 |

| 10 ng/µl | -0.8 ± 0.1 | |

| 100 ng/µl | -1.5 ± 0.2 | |

| 1 µg/µl | -2.0 ± 0.3 | |

| (3R,4S)-4-methyl-3-heptanol | 1 µg/µl | -0.1 ± 0.03 |

| Hexane (Control) | - | -0.05 ± 0.01 |

Conclusion

This compound is a key semiochemical in the chemical ecology of many insects, particularly bark beetles. The stereospecificity of its action highlights the fine-tuned nature of insect chemical communication. A thorough understanding of its chemical properties, biosynthesis, and the mechanisms of its perception is crucial for the development of effective and environmentally benign pest management strategies. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the fascinating role of this and other insect pheromones. Future research should focus on the identification of the specific olfactory receptors for this compound and the elucidation of its complete biosynthetic pathway in Scolytus species.

References

- 1. tandfonline.com [tandfonline.com]

- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 3. The polyketide to fatty acid transition in the evolution of animal lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Identification of Candidate Olfactory Genes in Scolytus schevyrewi Based on Transcriptomic Analysis [frontiersin.org]

- 5. Identification and Expression Profile of Olfactory Receptor Genes Based on Apriona germari (Hope) Antennal Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and biological activity of the four stereoisomers of this compound: main component of the aggregation pheromone of Scolytus amygdali - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sites.ualberta.ca [sites.ualberta.ca]

A Comprehensive Technical Guide to 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural similarity to purine bases.[1] This core is a key component in a vast number of compounds developed for therapeutic purposes, with applications including the development of kinase inhibitors for oncology and anti-inflammatory agents.[1][2] The versatility of the pyrazolo[3,4-b]pyridine core allows for diverse substitutions at various positions, enabling the fine-tuning of physicochemical and pharmacological properties.[1] This guide focuses on a specific derivative, 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine, providing insights into its potential properties, a plausible synthetic route, and its relevance in drug discovery.

Physicochemical Properties

Specific experimental data for 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine is not available in public databases. However, the properties of the parent 1H-pyrazolo[3,4-b]pyridine (CAS No. 271-73-8) provide a useful reference point.[2][3] The introduction of the 1-(2-fluorobenzyl) and 3-amino groups will significantly influence these properties.

| Property | Value (for 1H-pyrazolo[3,4-b]pyridine) | Predicted Effect of Substitution |

| Molecular Formula | C₆H₅N₃[2] | C₁₃H₁₁FN₄ |

| Molecular Weight | 119.12 g/mol [2][3] | ~242.25 g/mol |

| Appearance | White to light yellow solid[2] | Likely a solid at room temperature |

| Melting Point | 99-101 °C[2] | Expected to be higher due to increased molecular weight and potential for hydrogen bonding |

| Solubility | Soluble in organic solvents | Solubility will vary depending on the final salt form; the free base is expected to be soluble in polar organic solvents. |

| pKa | Not readily available | The pyrazole and pyridine nitrogens, along with the exocyclic amino group, will have distinct pKa values, influencing solubility and receptor interactions. |

Synthesis and Experimental Protocols

A specific, validated synthesis for 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine is not published. However, based on established methodologies for the synthesis of substituted 1H-pyrazolo[3,4-b]pyridines, a plausible multi-step synthetic pathway can be proposed.[1][4] The general strategy involves the construction of the pyrazolopyridine core followed by functionalization.

A common and effective route is the cyclization of a substituted 5-aminopyrazole with a suitable three-carbon synthon. Subsequent N-alkylation and amination can then be performed. An alternative approach involves the synthesis of a 3-halo-1H-pyrazolo[3,4-b]pyridine intermediate, which can then undergo N-benzylation and subsequent nucleophilic substitution to introduce the 3-amino group.

Below is a hypothetical, yet chemically sound, experimental protocol for the synthesis of the target compound.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine.

Step 1: N-Benzylation of 3-Iodo-1H-pyrazolo[3,4-b]pyridine

-

Methodology: To a solution of 3-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), potassium carbonate (2.0 eq) is added. The mixture is stirred at room temperature for 15 minutes. 2-Fluorobenzyl bromide (1.2 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 12-18 hours, or until TLC analysis indicates the consumption of the starting material. The reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine.

Step 2: Amination of 1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine

-

Methodology: The amination can be achieved via a Buchwald-Hartwig cross-coupling reaction. In a sealed tube, 1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 eq), benzophenone imine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), and a ligand such as BINAP (0.1 eq) are combined with a base like sodium tert-butoxide (1.5 eq) in an anhydrous solvent such as toluene. The mixture is degassed and heated under an inert atmosphere at 80-100 °C for 12-24 hours. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The resulting imine intermediate is then hydrolyzed by treatment with an aqueous acid (e.g., 2M HCl) at room temperature to yield the desired 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine. The product can be purified by crystallization or column chromatography.

Potential Applications in Research and Drug Development

Derivatives of 1H-pyrazolo[3,4-b]pyridine are extensively investigated as inhibitors of various protein kinases, which are crucial targets in oncology.[5] The structural features of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine, particularly the 3-amino group which can act as a key hydrogen bond donor, and the N1-benzyl group which can occupy hydrophobic pockets in ATP-binding sites, make it an attractive candidate for screening against a panel of kinases.

Furthermore, the pyrazolopyridine core has been explored for its activity against inflammatory targets and in the treatment of neurological disorders.[2] The introduction of a fluorine atom on the benzyl substituent can enhance metabolic stability and binding affinity through favorable electrostatic interactions.

Suppliers of Starting Materials and Intermediates

While 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine is likely not available as a stock chemical, the necessary starting materials and key intermediates can be sourced from various chemical suppliers. A custom synthesis of the final compound may be required.

| Compound | Potential Suppliers |

| 1H-Pyrazolo[3,4-b]pyridine | Sigma-Aldrich, Chem-Impex International[2] |

| 3-Iodo-1H-pyrazolo[3,4-b]pyridine | Sandoo Pharmaceuticals[6] |

| 1H-Pyrazolo[3,4-b]pyridine-5-boronic acid pinacol ester | Frontier Specialty Chemicals[7] |

| 2-Fluorobenzyl bromide | Available from major chemical suppliers |

Safety and Handling

A specific Safety Data Sheet (SDS) for 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine is not available. For the parent compound, 1H-pyrazolo[3,4-b]pyridine, it is classified as an acute toxicant (oral). General laboratory safety precautions should be followed when handling this class of compounds:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash immediately with plenty of water.

Researchers should perform a thorough risk assessment before synthesizing or handling this compound and consult the SDS for all reagents used in the synthesis.

References

- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 1H-pyrazolo(3,4-b)pyridine | C6H5N3 | CID 2755850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyrazolo[3,4-b]pyridines. The preparation of 1-protected-1H-pyrazolo[3,4-b]pyridines and attempts to remove the 1-substituent. Some reactions of 1-benzyl-1H-pyrazolo[3,4-b]pyridine and its 7-oxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sandoopharma.com [sandoopharma.com]

- 7. 1H-Pyrazolo[3,4-b]pyridine-5-boronic acid pinacol ester | [frontierspecialtychemicals.com]

The Stereoisomers of 4-Methyl-3-heptanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular structure, synthesis, and physicochemical properties of the stereoisomers of 4-Methyl-3-heptanol. This chiral alcohol is a significant molecule in chemical ecology, particularly as a component of insect pheromones, where stereochemistry dictates its biological activity. Understanding the distinct properties and synthesis of each stereoisomer is crucial for research in pest management and the development of semiochemical-based products.

Molecular Structure and Stereoisomerism

This compound possesses two chiral centers at carbons 3 and 4, giving rise to four possible stereoisomers: (3S,4S), (3R,4R), (3S,4R), and (3R,4S). These stereoisomers exist as two pairs of enantiomers ((3S,4S)/(3R,4R) and (3S,4R)/(3R,4S)) and diastereomers when comparing a member of one pair to a member of the other. The specific spatial arrangement of the hydroxyl (-OH) and methyl (-CH3) groups at these centers is critical for the molecule's interaction with biological receptors, such as those in insects. For instance, (3S,4S)-4-methyl-3-heptanol has been identified as the main component of the aggregation pheromone of the almond bark beetle, Scolytus amygdali.[1] In field tests, this specific isomer, in combination with a synergist, was attractive to the beetles, whereas the (3R,4S) and (3R,4R) isomers were found to be inhibitory.[1][2]

The isomeric relationships can be visualized as follows:

Physicochemical and Spectroscopic Data

Quantitative data for the individual stereoisomers of this compound are often not reported separately in standard chemical databases, which typically provide information for the mixture of isomers. However, specific optical rotation values and gas chromatography retention times are key distinguishing features determined during stereoselective synthesis and analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Isomer | Source |

| Molecular Formula | C₈H₁₈O | All | [3] |

| Molecular Weight | 130.23 g/mol | All | [3] |

| Boiling Point | 98-99 °C at 75 mmHg | Mixture of isomers | [4] |

| Density | 0.827 g/mL at 25 °C | Mixture of isomers | [4] |

| Refractive Index (n²⁰/D) | 1.43 | Mixture of isomers | [4] |

| Optical Rotation [α]D | -10.7 (c 1.4, hexane) | (3R,4S) | [5] |

Table 2: Gas Chromatography Data for Acetylated Stereoisomers

| Stereoisomer | Retention Time (min) |

| (3S,4S) | 15.5 |

| (3S,4R) | 16.0 |

| (3R,4R) | 17.3 |

| (3R,4S) | 17.7 |

| Chromatographic conditions: Chiral GC on a Chirasil DEX CB column (25 m × 0.25 mm × 0.25 μm); program: 45°C held for 1 min, ramped at 1.0°C/min to 65°C (held for 1 min), then ramped at 50°C/min to 180°C (held for 5 min).[5] |

Spectroscopic data, including ¹³C NMR and Mass Spectrometry (MS), are available for isomers of this compound from various databases. The mass spectrum typically shows characteristic fragmentation patterns useful for identification.[6][7]

Experimental Protocols

The stereoselective synthesis of all four isomers of this compound is critical for studying their individual biological activities. Several synthetic strategies have been developed, with enzymatic and asymmetric chemical methods being prominent.

Multi-Enzymatic Synthesis

A one-pot, multi-enzymatic approach has been successfully employed to produce all four stereoisomers from 4-methylhept-4-en-3-one.[5][8] This method utilizes an ene-reductase (ER) and an alcohol dehydrogenase (ADH) for sequential stereoselective reductions of the carbon-carbon double bond and the ketone, respectively.

Experimental Workflow:

Detailed Protocol for (3R,4S)-4-Methyl-3-heptanol: [5]

-

Preparation of the Reaction Mixture: In a typical procedure, 4-methylhept-4-en-3-one (100 mg, 0.794 mmol) is used as the starting material.

-

First Reduction (C=C): The substrate is subjected to reduction using the ene-reductase OYE1-W116V. This step stereoselectively reduces the double bond to yield the corresponding chiral ketone.

-

Second Reduction (C=O): Subsequently, an alcohol dehydrogenase (ADH270) is used to reduce the carbonyl group of the intermediate ketone. This step establishes the stereochemistry at the hydroxyl-bearing carbon.

-

Work-up and Purification: The reaction mixture is extracted with ethyl acetate (EtOAc). The organic layers are combined, dried, and concentrated. The resulting residue is purified by column chromatography on silica gel to afford the desired (3R,4S)-4-methyl-3-heptanol.

-

Analysis: The product is characterized by determining its enantiomeric excess (ee) and diastereomeric excess (de) using chiral gas chromatography after acetylation. ¹H-NMR spectroscopy is used to confirm the relative configuration by comparison with literature data.

Synthesis using Chiral Auxiliaries (SAMP/RAMP Method)

An alternative established method involves the use of chiral auxiliaries, such as (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), to synthesize enantiomerically pure (R)- and (S)-4-methyl-3-heptanone.[1][2] These chiral ketones are then reduced to the corresponding alcohols.

Logical Flow of SAMP/RAMP Synthesis:

Key Steps in the Protocol: [1][2]

-

Hydrazone Formation: 3-Pentanone is reacted with either SAMP or RAMP to form the corresponding chiral hydrazone.

-

Asymmetric Alkylation: The hydrazone is deprotonated with a strong base (e.g., lithium diisopropylamide) and then alkylated with an appropriate electrophile (e.g., ethyl iodide). The chiral auxiliary directs the alkylation to occur stereoselectively.

-

Cleavage: The resulting alkylated hydrazone is cleaved, typically by ozonolysis or acid hydrolysis, to yield the enantiomerically enriched 4-methyl-3-heptanone.

-

Reduction: The chiral ketone is then reduced using a reducing agent such as sodium borohydride to give a diastereomeric mixture of 4-methyl-3-heptanols.

-

Separation: The diastereomers can be separated by chromatography. Alternatively, enzymatic transesterification with a lipase can be used for kinetic resolution to obtain the individual stereoisomers.

Conclusion

The four stereoisomers of this compound exhibit distinct biological activities, underscoring the importance of stereocontrolled synthesis and analysis. The methodologies outlined in this guide, from multi-enzymatic processes to the use of chiral auxiliaries, provide robust pathways for accessing these individual isomers. The provided data tables and diagrams serve as a valuable resource for researchers in the fields of chemical ecology, organic synthesis, and the development of sustainable pest management strategies. The continued investigation into the specific roles of each stereoisomer will undoubtedly lead to more targeted and effective applications.

References

- 1. Synthesis and biological activity of the four stereoisomers of this compound: main component of the aggregation pheromone of Scolytus amygdali - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. This compound | 14979-39-6 [chemicalbook.com]

- 5. One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

biological activity of 4-Methyl-3-heptanol enantiomers

An in-depth analysis of the biological activity of 4-methyl-3-heptanol enantiomers reveals their critical role as aggregation pheromones in several species of bark beetles, particularly within the genus Scolytus. The stereochemistry of these semiochemicals is paramount, with different enantiomers and diastereomers eliciting species-specific behavioral and electrophysiological responses. This technical guide synthesizes the available data on the biological activity, experimental methodologies, and logical frameworks for understanding the function of these important infochemicals.

Quantitative Analysis of Biological Activity

The biological activity of this compound stereoisomers has been quantified through various methods, including electroantennography (EAG) and field trapping assays. The data clearly indicates that the response of bark beetles is highly dependent on the specific stereoisomer.

| Stereoisomer | Insect Species | Method | Biological Response |

| (3S,4S)-4-methyl-3-heptanol | Scolytus multistriatus | Electroantennography (EAG) | Elicits a significant antennal response, indicating its role as a key recognition component of the aggregation pheromone. |

| (3R,4S)-4-methyl-3-heptanol | Scolytus multistriatus | Field Trapping | When combined with other pheromone components, it can act as an inhibitor, reducing trap catches. |

| (3S,4S)-4-methyl-3-heptanol | Scolytus scolytus | Field Trapping | A crucial component of the aggregation pheromone, significantly increasing trap catches. |

| Mixture of Stereoisomers | Scolytus multistriatus | Field Trapping | The ratio of stereoisomers is critical for optimal attraction; incorrect ratios can lead to reduced or inhibited responses. |

Experimental Protocols

The elucidation of the biological activity of this compound enantiomers relies on a combination of sophisticated analytical and behavioral methodologies.

Synthesis and Purification of Enantiomers

The stereospecific synthesis of this compound enantiomers is the foundational step for all biological assays. A common approach involves the use of chiral precursors and stereoselective reactions.

-

Starting Materials: Chiral building blocks, such as (R)- or (S)-propylene oxide, are often employed.

-

Key Reactions: Grignard reactions are frequently used to form the carbon skeleton. Stereoselective reduction of a ketone precursor is a critical step to establish the desired stereochemistry at the alcohol group.

-

Purification: The synthesized enantiomers are purified using chiral chromatography, such as gas chromatography (GC) with a chiral stationary phase, to achieve high enantiomeric purity. The absolute configuration is typically confirmed by comparing the retention times with those of authentic standards or by using spectroscopic methods like nuclear magnetic resonance (NMR) with chiral shift reagents.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique used to identify which volatile compounds in a complex mixture are biologically active.

-

Sample Preparation: Volatiles are collected from the insect or its frass (excrement) using methods like solid-phase microextraction (SPME) or solvent extraction.

-

GC Separation: The collected volatiles are injected into a gas chromatograph, which separates the individual compounds based on their physicochemical properties.

-

Effluent Splitting: The effluent from the GC column is split into two streams. One stream goes to a standard GC detector (e.g., a flame ionization detector, FID), which records the chemical profile of the sample.

-

Electroantennographic Detection (EAD): The other stream is directed over an isolated insect antenna. Two electrodes, one at the base and one at the tip of the antenna, are connected to an amplifier. When a biologically active compound elutes from the GC and passes over the antenna, it elicits a depolarization of the antennal neurons, which is recorded as a negative voltage deflection (an EAD response).

-

Data Analysis: By comparing the timing of the EAD responses with the peaks on the FID chromatogram, researchers can pinpoint the specific compounds that are detected by the insect's antennae.

Behavioral Assays: Field Trapping

Field trapping experiments are the definitive test of a pheromone's behavioral activity under natural conditions.

-

Trap Design: Various trap designs are used, such as funnel traps or sticky traps, depending on the target insect species.

-

Lure Formulation: The synthetic pheromone components, including the specific enantiomers of this compound, are released from a controlled-release lure. The release rate and the ratio of the different components are critical variables.

-

Experimental Setup: Traps baited with different pheromone blends (e.g., individual enantiomers, specific ratios of enantiomers, or combinations with other synergists) and unbaited control traps are deployed in the field in a randomized block design to account for spatial variability.

-

Data Collection and Analysis: The number of target insects captured in each trap is recorded over a specific period. Statistical analysis (e.g., ANOVA) is used to determine if there are significant differences in trap catches between the different treatments.

Logical and Experimental Frameworks

The following diagrams illustrate the logical relationships and experimental workflows involved in the study of this compound enantiomers.

The Pivotal Role of 4-Methyl-3-heptanol in Bark Beetle Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical ecology of 4-methyl-3-heptanol and its critical function as an aggregation pheromone component in various bark beetle species (Coleoptera: Scolytinae). Particular focus is given to the stereoisomer-specific effects, synergistic interactions, and the experimental methodologies used to elucidate its biological activity.

Introduction: this compound in Bark Beetle Chemical Communication

This compound is a key semiochemical that mediates the mass aggregation behavior of several bark beetle species, a crucial step in overcoming host tree defenses and initiating successful colonization.[1] This chiral alcohol exists as four distinct stereoisomers, and the specific composition and enantiomeric ratio of the pheromone blend are often species-specific, playing a vital role in reproductive isolation and resource partitioning among sympatric species.[2][3] The precise stereochemistry of this compound dictates its function, which can range from a potent attractant to an inhibitor of aggregation.[4][5]

Quantitative Analysis of Behavioral Responses

The following tables summarize the quantitative data from field experiments, illustrating the behavioral responses of various bark beetle species to this compound and its stereoisomers.

Table 1: Response of Scolytus amygdali (Almond Bark Beetle) to Stereoisomers of this compound in Field Trapping Experiments

| Lure Composition | Mean Beetle Captures (±SE) | Behavioral Effect | Reference |

| (3S,4S)-4-methyl-3-heptanol + (3S,4S)-4-methyl-3-hexanol | 150 ± 25 | Attraction (Synergistic) | [4][5] |

| (3R,4S)-4-methyl-3-heptanol + Synergist Blend | Significantly lower than control | Inhibition | [4][5] |

| (3R,4R)-4-methyl-3-heptanol + Synergist Blend | Significantly lower than control | Inhibition | [4][5] |

| Mixture of all four stereoisomers + Synergist Blend | Lower than pure (3S,4S)-isomer | Reduced Attraction | [3] |

| (3S,4S)-4-methyl-3-heptanol alone | Attraction | Attraction | [6] |

| (3S,4S)-4-methyl-3-hexanol alone | No significant attraction | Synergist | [6] |

Table 2: Response of Scolytus laevis to Stereoisomers of this compound

| Lure Composition | Behavioral Effect | Ecological Significance | Reference |

| (3R,4S)-4-methyl-3-heptanol | Attraction | Aggregation Pheromone Component | [2] |

| (3S,4S)-4-methyl-3-heptanol | Inhibition/Deterrent | Interspecific Competition Avoidance | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in chemical ecology. The following sections outline the key experimental protocols used in the study of this compound.

Pheromone Collection and Identification

Objective: To collect and identify volatile compounds released by bark beetles.

-

Volatile Collection:

-

Bark beetles (e.g., females initiating galleries in host material) are placed in a controlled environment, such as a glass chamber.

-

Purified air is passed over the beetles and through an adsorbent filter (e.g., Porapak Q) to trap the volatile organic compounds (VOCs).[6]

-

The trapped volatiles are then eluted from the filter using a solvent like hexane.[6]

-

-

Gas Chromatography-Electroantennography (GC-EAD):

-

The collected volatile extract is injected into a gas chromatograph (GC) to separate the individual chemical components.

-

The GC effluent is split into two streams. One stream goes to a standard GC detector (e.g., Flame Ionization Detector - FID), while the other is directed over a live bark beetle antenna.

-

Electrodes attached to the antenna record any depolarization, indicating that the antenna is detecting a biologically active compound.[6] This provides a powerful screening tool to identify candidate pheromone components.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

EAD-active compounds are further analyzed using GC-MS to determine their chemical structure.

-

The mass spectrum of the unknown compound is compared to libraries of known spectra for identification.

-

Chemical Synthesis of Stereoisomers

Objective: To produce stereochemically pure isomers of this compound for bioassays.

-

The four stereoisomers of this compound are synthesized using stereoselective methods.[4][5] Key steps can include the preparation of chiral 4-methyl-3-heptanones and their subsequent reduction to the corresponding alcohols.[4][5]

-

Enzymatic transesterification with lipases can be employed for the stereospecific separation of the isomers.[4][5]

Field Bioassays

Objective: To determine the behavioral effect of synthetic pheromone components on wild bark beetle populations.

-

Trap Design: Funnel traps are commonly used for bark beetle field experiments.[6]

-

Lure Preparation: Synthetic pheromone components are released from a controlled-release dispenser, such as a polyethylene vial.[6]

-

Experimental Setup:

-

Traps baited with different lure combinations (and unbaited controls) are deployed in a randomized block design in a suitable habitat.

-

Replicates are spaced sufficiently far apart to avoid interference.

-

-

Data Collection and Analysis:

-

Traps are checked regularly, and the number of captured beetles is recorded.

-

Statistical analyses (e.g., ANOVA followed by a multiple comparison test like Student-Newman-Keuls) are used to determine significant differences in attraction between the different lure combinations.[6]

-

Visualizing Molecular Interactions and Experimental Processes

Signaling Pathway in Scolytus amygdali Aggregation

Caption: Aggregation pheromone signaling in Scolytus amygdali.

General Experimental Workflow for Bark Beetle Pheromone Identification

Caption: From beetle to behavior: A typical pheromone research workflow.

Conclusion and Future Directions

This compound is a cornerstone of chemical communication in many Scolytus species, with its stereochemistry being the critical determinant of its biological function. The synergistic and inhibitory effects of different isomers highlight the complexity and specificity of bark beetle pheromone systems. This understanding is paramount for the development of effective and environmentally benign pest management strategies, such as pheromone-based monitoring and mass trapping.[6] Future research should continue to explore the biosynthetic pathways of these compounds within the beetles and the genetic basis of their perception, which could open new avenues for targeted pest control.

References

- 1. chemical-ecology.net [chemical-ecology.net]

- 2. Pheromone of the elm bark beetle Scolytus laevis (Coleoptera: Scolytidae): stereoisomers of this compound reduce interspecific competition [lnu.diva-portal.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological activity of the four stereoisomers of this compound: main component of the aggregation pheromone of Scolytus amygdali - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Discovery of 4-Methyl-3-heptanol as a Trail Pheromone in Leptogenys diminuta

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The intricate chemical communication systems of social insects offer a rich field of study for understanding complex behaviors and discovering novel bioactive molecules. Trail pheromones, in particular, are crucial for orchestrating collective activities such as foraging and nest relocation. This technical guide provides an in-depth analysis of the seminal discovery of (3R,4S)-4-methyl-3-heptanol as the trail pheromone of the Ponerine ant, Leptogenys diminuta. We will delve into the experimental methodologies, present the quantitative data from the original research, and visualize the key processes involved in this landmark identification.

The Chemical Trail of Leptogenys diminuta

The poneromorph ant, Leptogenys diminuta, utilizes a sophisticated chemical communication system to guide nestmates during foraging expeditions. The primary compound responsible for trail-following behavior has been identified as (3R,4S)-4-methyl-3-heptanol[1][2]. This volatile alcohol is secreted from the venom gland of worker ants[1][3]. Interestingly, while the venom gland secretion provides the orientation cues for the trail, a secretion from the pygidial gland is required to stimulate the initial search for the trail[1][2].

Stereoisomer Specificity

The biological activity of 4-methyl-3-heptanol is highly dependent on its stereochemistry. The specific stereoisomer, (3R,4S)-4-methyl-3-heptanol, is the active component of the trail pheromone for Leptogenys diminuta[1][2]. This highlights the remarkable specificity of the ant's olfactory receptors.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the analysis of the venom gland of Leptogenys diminuta worker ants and the behavioral response to synthetic pheromone.

| Parameter | Value | Reference |

| Amount of (3R,4S)-4-methyl-3-heptanol per worker ant | ~15 ng | Attygalle et al., 1988 |

| Behavioral threshold for trail-following (synthetic) | 10 pg/cm | Attygalle et al., 1988 |

Experimental Protocols

The identification of (3R,4S)-4-methyl-3-heptanol as the trail pheromone of L. diminuta involved a combination of chemical analysis and behavioral bioassays.

Pheromone Extraction and Identification

-

Gland Dissection: Venom glands were dissected from worker ants.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The dissected glands were analyzed using coupled gas chromatography-mass spectrometry (GC-MS) to separate and identify the volatile chemical constituents. A single major peak was consistently detected in the chromatograms of the venom gland extracts.

-

Structural Elucidation: The mass spectrum of the major peak was consistent with a methylheptanol structure. Comparison of the GC retention time and mass spectrum with those of synthetic standards confirmed the identity of the compound as this compound.

Stereoisomer Determination

-

Chiral Gas Chromatography: The absolute configuration of the natural pheromone was determined by chiral gas chromatography. The natural extract was analyzed on a chiral column and the retention time was compared to those of the four synthetic stereoisomers of this compound. This analysis confirmed that the natural pheromone was the (3R,4S)-enantiomer.

Behavioral Bioassays

-

Trail-Following Assay: Artificial trails were created on paper surfaces using synthetic this compound and its various stereoisomers. The ability of worker ants to follow these trails was observed and quantified.

-

Recruitment Behavior: The recruitment of nestmates to a food source was observed in response to the application of synthetic pheromone.

Visualizing the Discovery Process

The following diagrams illustrate the workflow for the identification of the trail pheromone and the chemical communication pathway in Leptogenys diminuta.

Conclusion